dichloro(cyclopentyl)phosphane;iron

Description

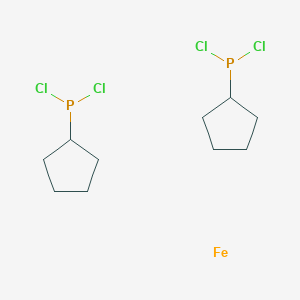

Dichloro(cyclopentyl)phosphane;iron is a compound that belongs to the class of organophosphorus compounds It features a cyclopentyl group attached to a phosphorus atom, which is further bonded to two chlorine atoms and an iron center

Properties

Molecular Formula |

C10H18Cl4FeP2 |

|---|---|

Molecular Weight |

397.8 g/mol |

IUPAC Name |

dichloro(cyclopentyl)phosphane;iron |

InChI |

InChI=1S/2C5H9Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*5H,1-4H2; |

InChI Key |

ZPPHGZTYPNFKCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)P(Cl)Cl.C1CCC(C1)P(Cl)Cl.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(cyclopentyl)phosphane;iron typically involves the reaction of cyclopentylmagnesium bromide with phosphorus trichloride, followed by the introduction of an iron source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

Formation of Cyclopentylmagnesium Bromide: Cyclopentyl bromide reacts with magnesium in the presence of anhydrous ether to form cyclopentylmagnesium bromide.

Reaction with Phosphorus Trichloride: Cyclopentylmagnesium bromide is then reacted with phosphorus trichloride to form dichloro(cyclopentyl)phosphane.

Introduction of Iron: Finally, an iron source, such as iron(II) chloride, is introduced to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dichloro(cyclopentyl)phosphane;iron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it to phosphines.

Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are conducted under an inert atmosphere.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphines depending on the substituent introduced.

Scientific Research Applications

Dichloro(cyclopentyl)phosphane;iron has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound’s derivatives are studied for their potential biological activity.

Medicine: Research is ongoing to explore its use in drug development.

Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of dichloro(cyclopentyl)phosphane;iron involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.

Comparison with Similar Compounds

Similar Compounds

- Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron

- Bis(diphenylphosphino)ferrocene palladium(II)chloride dichloromethane complex

Uniqueness

Dichloro(cyclopentyl)phosphane;iron is unique due to its specific combination of a cyclopentyl group, phosphorus, chlorine, and iron. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific catalytic and synthetic applications.

Biological Activity

Dichloro(cyclopentyl)phosphane;iron is a coordination compound that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, applications, and relevant case studies.

Chemical Identity:

- IUPAC Name: cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;dichloropalladium;iron(2+)

- Molecular Formula: C22H36Cl2FeP2Pd

- Molecular Weight: 595.6 g/mol

- CAS Number: 215788-65-1

The compound features a dichloro-phosphane ligand coordinated to an iron center, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Interaction: The compound can act as a catalyst in biochemical reactions, influencing enzyme activity and metabolic pathways.

- Cell Signaling Modulation: It may alter cell signaling pathways, thereby affecting gene expression and cellular responses.

- DNA Interaction: Preliminary studies suggest potential interactions with DNA, which could inhibit replication processes .

3.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with studies showing significant inhibition of growth in resistant strains.

3.2 Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in specific cancer types was observed, suggesting potential therapeutic applications in oncology .

3.3 Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In research focused on breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 10 µM). Mechanistic studies revealed that this effect was mediated through the induction of oxidative stress and apoptosis .

4. Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| This compound | Structure | Antimicrobial, cytotoxic | Effective against resistant strains |

| Cyclopentyl(diphenyl)phosphane;dichloromethane | Structure | Moderate antibacterial | Less potent than this compound |

| Bis(diphenylphosphino)ferrocene palladium dichloride | Structure | Catalytic activity | Primarily used in catalysis |

5. Conclusion

This compound exhibits promising biological activity with significant implications for antimicrobial and anticancer therapies. Its unique chemical structure allows it to interact effectively with biological systems, making it a subject of ongoing research. Future studies should focus on elucidating its full mechanism of action and optimizing its efficacy for therapeutic applications.

Q & A

Q. How is dichloro(cyclopentyl)phosphane;iron synthesized, and what characterization techniques are essential for verifying its structure?

The compound is typically synthesized via ligand substitution reactions, where cyclopentylphosphine ligands replace labile groups (e.g., carbonyl or chloride) on iron precursors. Structural confirmation requires X-ray crystallography (e.g., using SHELX software for refinement ) and spectroscopic methods (e.g., P NMR to verify ligand coordination). Purity is assessed via elemental analysis and mass spectrometry. For air-sensitive iron-phosphane complexes, inert-atmosphere techniques (glovebox, Schlenk line) are critical during synthesis .

Q. What are the key challenges in handling this compound in laboratory settings?

The compound’s sensitivity to moisture and oxygen necessitates strict anaerobic conditions. Decomposition pathways can be monitored via UV-Vis spectroscopy or cyclic voltammetry to detect oxidation byproducts. Storage under argon at low temperatures (-20°C) in amber vials minimizes degradation. Contamination risks require glassware to be flame-dried and solvents degassed prior to use .

Q. How does the ligand geometry influence the catalytic activity of this compound in cross-coupling reactions?

The cyclopentyl group’s steric bulk and electron-donating properties affect the iron center’s coordination sphere. Smaller bite angles (e.g., <90°) enhance oxidative addition rates in aryl halide coupling, while larger angles favor reductive elimination. Comparative studies with analogous diphosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane) reveal that ligand flexibility improves catalytic turnover in Kumada couplings .

Advanced Research Questions

Q. What computational methods are most reliable for modeling the electronic structure of this compound?

Hybrid density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) provides accurate predictions of redox potentials and spin states . Basis sets like def2-TZVP for iron and 6-31G(d) for lighter atoms balance computational cost and accuracy. For correlation-energy corrections, the Colle-Salvetti formula improves agreement with experimental bond dissociation energies . Solvent effects are modeled using the conductor-like polarizable continuum model (CPCM) .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of this compound across different studies?

Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or ligand decomposition. Systematic kinetic studies (e.g., Eyring plots for activation parameters) and in-situ monitoring via P NMR or IR spectroscopy can identify deactivation pathways. Comparing turnover numbers (TONs) under standardized conditions (e.g., 25°C, THF, 1 atm Ar) minimizes experimental variability .

Q. What strategies optimize the use of this compound in enantioselective catalysis?

Chiral induction requires modifying the cyclopentyl group with stereogenic centers or pairing the ligand with chiral auxiliaries (e.g., binaphthol). Asymmetric hydrogenation studies show that electron-withdrawing substituents on the phosphane enhance enantiomeric excess (ee) by rigidifying the transition state. Computational docking simulations (e.g., AutoDock Vina) predict ligand-substrate interactions to guide rational design .

Methodological Considerations

Q. How should researchers design experiments to study the oxidative stability of this compound?

Electrochemical methods (cyclic voltammetry, chronoamperometry) quantify oxidation potentials and identify stable redox states. Coupled with DFT-calculated HOMO energies, these data predict susceptibility to aerobic degradation. Accelerated aging tests under controlled partial pressures (e.g., using a Parr reactor) correlate stability with ligand structure .

Q. What crystallographic techniques resolve disorder in this compound structures?

High-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) and iterative refinement in SHELXL improve electron density maps for disordered cyclopentyl groups. Twinning corrections and anisotropic displacement parameters (ADPs) are applied to mitigate thermal motion artifacts. For severe disorder, computational models (e.g., PLATON SQUEEZE) estimate solvent contributions .

Data Interpretation and Validation

Q. How do researchers validate mechanistic hypotheses for iron-phosphane-catalyzed reactions?

Isotopic labeling (e.g., C or H in substrates) and kinetic isotope effects (KIEs) distinguish between concerted and stepwise pathways. Trapping intermediates via freeze-quench EPR or Mössbauer spectroscopy confirms oxidation states. Comparative DFT studies (e.g., NBO analysis) identify key transition states and charge-transfer interactions .

Q. What statistical approaches address variability in catalytic performance data?

Multivariate analysis (e.g., principal component analysis) correlates ligand parameters (cone angle, Tolman electronic parameter) with reaction outcomes. Bootstrap resampling calculates confidence intervals for turnover frequencies (TOFs), while Grubbs’ test identifies outliers in replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.